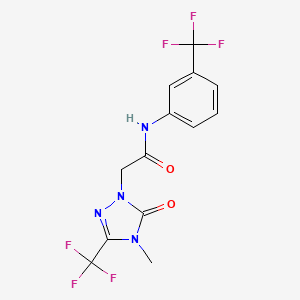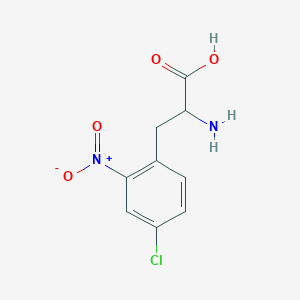
4-Chloro-2-nitro-DL-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-nitro-DL-phenylalanine is a chemical compound with the molecular formula C9H9ClN2O4 . It is an artificially produced compound and is known to be an irreversible tryptophan hydroxylase inhibitor . It acts pharmacologically to deplete endogenous levels of serotonin .
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-nitro-DL-phenylalanine consists of 9 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 4 oxygen atoms . The molecular weight of the compound is 244.63 .Physical And Chemical Properties Analysis
4-Chloro-2-nitro-DL-phenylalanine is a white to yellow solid . It has a molecular weight of 244.63 . The compound is stored at a temperature of +4°C .Scientific Research Applications
Self-Assembling Behavior of Modified Aromatic Amino Acids
The research explores the self-assembling properties of phenylalanine derivatives, particularly focusing on 4-nitrophenylalanine (4NP). The introduction of the nitro group significantly alters the molecule's self-assembly, making 4NP an efficient gelator compared to native phenylalanine. The study utilizes various analytical techniques to understand the altered self-assembling patterns of 4NP in different solvents, providing insights into the molecule's behavior in polar aprotic and polar protic media (Singh et al., 2020).
Novel Amino Acid Azo Fe(II) Complexes
This research focuses on the interaction of amino acids, including DL-phenylalanine, with nitroso compounds to form new amino acid azo compounds. These compounds then interact with Fe(II) ions to form complexes, which have been characterized by various analytical methods. The study discusses the effects of pH and substituents on the stability and electrical properties of these azo Fe(II) complexes, providing valuable information on the structural and functional aspects of these novel compounds (Shaker & Adam, 2003).
De Novo Biosynthesis of Para-Nitro-L-Phenylalanine
The study presents a biosynthetic pathway for para-nitro-L-phenylalanine (pN-Phe) in Escherichia coli, marking a significant step in producing this nitroaromatic amino acid from glucose. The biosynthesis process's optimization and the potential applications of pN-Phe in genetic code expansion and other biological applications are detailed, highlighting the versatility and value of this molecule in biotechnological contexts (Butler et al., 2021).
Gas-Phase Clusters Studies of Phenylalanine Derivatives
This research examines the behavior of gas-phase clusters of protonated methylamine with various phenylalanine (Phe) derivatives, including 4-chloro-l-phenylalanine and 4-nitro-l-phenylalanine. By combining IRMPD spectroscopy with electronic structure calculations, the study provides insights into the prevalent structures and the implications of different substituents on the behavior of these clusters (Kleisath et al., 2015).
Safety And Hazards
properties
IUPAC Name |
2-amino-3-(4-chloro-2-nitrophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O4/c10-6-2-1-5(3-7(11)9(13)14)8(4-6)12(15)16/h1-2,4,7H,3,11H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UANMRKQAHHCMDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-nitro-DL-phenylalanine | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

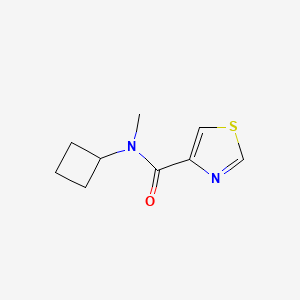

![ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2354005.png)

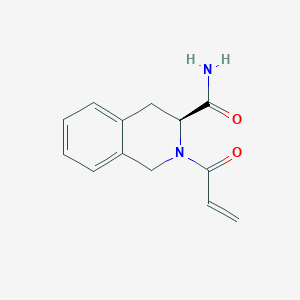
![5-{1-[(4-chlorophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2354009.png)
![8-(3-((2-fluorophenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2354010.png)
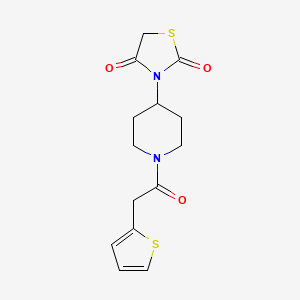
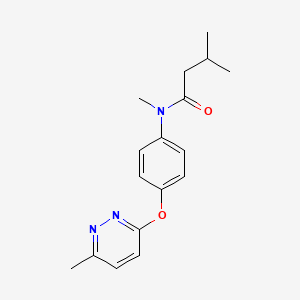
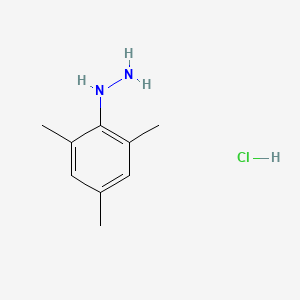
![7-Methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride](/img/structure/B2354017.png)
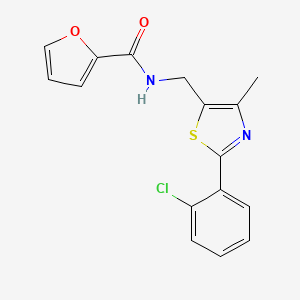
![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2354021.png)
